1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene
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Overview
Description
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO3S. It is a derivative of benzene, featuring a bromine atom, a cyclopropylsulfonyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropylsulfonyl and methoxy groups. One common method involves the bromination of 4-(cyclopropylsulfonyl)-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The cyclopropylsulfonyl group can undergo oxidation or reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives, while cycloaddition reactions can produce complex ring systems.
Scientific Research Applications
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(cyclopropylsulfonyl)benzene: Lacks the methoxy group, which affects its reactivity and applications.
1-Bromo-4-propylbenzene: Features a propyl group instead of the cyclopropylsulfonyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H11BrO3S |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-bromo-4-cyclopropylsulfonyl-2-methoxybenzene |
InChI |
InChI=1S/C10H11BrO3S/c1-14-10-6-8(4-5-9(10)11)15(12,13)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
OQDQEEHSZISZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C2CC2)Br |
Origin of Product |
United States |
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